Product packaging for Diphenyl(o-tolyl)phosphine(Cat. No.:CAS No. 5931-53-3)

Diphenyl(o-tolyl)phosphine

Cat. No.: B1346794
CAS No.: 5931-53-3
M. Wt: 276.3 g/mol
InChI Key: MLBZLJCMHFCTQM-UHFFFAOYSA-N
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Description

Diphenyl(o-tolyl)phosphine is a useful research compound. Its molecular formula is C19H17P and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17P B1346794 Diphenyl(o-tolyl)phosphine CAS No. 5931-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBZLJCMHFCTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H17P
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208048
Record name Diphenyl-o-tolylphosphine
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5931-53-3
Record name Diphenyl-o-tolylphosphine
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Record name Diphenyl-o-tolylphosphine
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Record name Diphenyl-o-tolylphosphine
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Record name Diphenyl-o-tolylphosphine
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Classification and Structural Features Within Organophosphorus Compounds

Diphenyl(o-tolyl)phosphine, also known by its synonym (2-Methylphenyl)diphenylphosphine, is classified as a tertiary phosphine (B1218219). sigmaaldrich.commurraystate.edu These are organophosphorus(III) compounds where the phosphorus atom is bonded to three organic substituents and possesses a lone pair of electrons. ontosight.ai The specific structure of this compound consists of a central phosphorus atom bonded to two phenyl groups and one ortho-tolyl (o-tolyl) group. ontosight.ai This arrangement of aromatic rings gives the molecule distinct steric and electronic properties that are fundamental to its function in chemistry.

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 5931-53-3 sigmaaldrich.com
Molecular Formula C₁₉H₁₇P thermofisher.com
Molecular Weight 276.31 g/mol sigmaaldrich.com
Appearance White to light yellow solid/powder sigmaaldrich.comthermofisher.com
Melting Point 66-73 °C sigmaaldrich.comlookchem.comfishersci.com

A critical parameter for phosphine ligands is the Tolman cone angle (θ), which provides a measure of their steric bulk. murraystate.edu For this compound, the calculated cone angle is approximately 157°, a value that places it in a moderately bulky category. researchgate.net This steric hindrance is crucial as it influences the coordination number and geometry of the metal complexes it forms, which in turn affects the selectivity of catalytic reactions. murraystate.edumontana.edu For instance, phosphines with cone angles in the range of 136° to 157° have been shown to afford high selectivity for monoarylation in certain nickel-catalyzed reactions. montana.edu

The electronic properties of this compound are also a key aspect of its utility. The electron-donating ability of a phosphine ligand can be indirectly measured by the ¹J(P-Se) coupling constant of its corresponding phosphine selenide (B1212193). A lower coupling constant generally indicates stronger electron-donating character. This compound selenide exhibits a ¹J(P-Se) coupling constant of around 730 Hz, which is similar to that of triphenylphosphine (B44618) selenide (731 Hz), indicating comparable net donor properties. nih.gov This balance of steric and electronic features makes it an effective ligand for a variety of transition metals. ontosight.ai

Historical Context and Evolution of Its Research Significance

The synthesis of tertiary phosphines, including Diphenyl(o-tolyl)phosphine, is well-established. A common method involves the reaction of a Grignard reagent with a chlorophosphine. ontosight.ai Specifically, this compound can be synthesized via the reaction of o-tolylmagnesium bromide with chlorodiphenylphosphine (B86185). ontosight.ailookchem.com

The rise in prominence of this compound is intrinsically linked to the development of homogeneous catalysis, particularly palladium-catalyzed cross-coupling reactions, which gained momentum in the latter half of the 20th century. The discovery that phosphine (B1218219) ligands could stabilize and activate metal catalysts revolutionized organic synthesis. While early work often focused on ligands like triphenylphosphine (B44618), the need for greater control over reactivity and selectivity led to the exploration of structurally diverse phosphines. The introduction of the o-tolyl group in place of a phenyl group provided a means to fine-tune the steric and electronic environment around the metal center. This modification proved beneficial in a variety of catalytic systems, leading to its widespread adoption and continued study. liv.ac.uknih.gov

Overview of Its Primary Roles in Coordination Chemistry and Homogeneous Catalysis

The primary function of Diphenyl(o-tolyl)phosphine in chemical research is as a ligand in coordination chemistry and homogeneous catalysis. ontosight.ai Its ability to form stable complexes with a range of transition metals, including palladium, nickel, rhodium, gold, and copper, is fundamental to its utility. ontosight.airesearchgate.net In these complexes, the phosphine's lone pair of electrons donates to the metal center, while its steric bulk influences the arrangement of other molecules involved in the reaction.

This compound has proven to be a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Its applications are diverse and include:

Suzuki-Miyaura Coupling : It is used as a ligand for palladium catalysts in the coupling of aryl halides with arylboronic acids to form biaryls. sigmaaldrich.comsigmaaldrich.comresearchgate.net This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.

Heck Reaction : The ligand is employed in the palladium-catalyzed reaction of aryl halides with alkenes. uwindsor.caresearchgate.net Chiral ligands containing the di-o-tolylphosphine group have shown excellent performance in asymmetric Heck reactions. scholaris.ca

Other Cross-Coupling Reactions : Its utility extends to other named reactions such as Hiyama, Negishi, Sonogashira, and Stille couplings, demonstrating its broad applicability. sigmaaldrich.com

Hydroxycarbonylation and Cycloadditions : It also serves as a catalyst component in hydroxycarbonylation and three-component [3+2] cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com

The table below summarizes some of the key catalytic applications of this compound.

Catalytic ReactionRole of this compound
Suzuki-Miyaura Coupling Ligand for Palladium Catalyst liv.ac.uksigmaaldrich.comliv.ac.uk
Heck Reaction Ligand for Palladium Catalyst uwindsor.cadicp.ac.cn
Stereoselective Olefination Catalyst Component sigmaaldrich.com
Hydroxycarbonylation Catalyst Component sigmaaldrich.com
[3+2] Cycloadditions Catalyst Component sigmaaldrich.com
C-N Cross-Coupling Ligand for Nickel Catalyst rsc.org

Mechanistic Investigations of Diphenyl O Tolyl Phosphine Mediated Catalysis

Detailed Analysis of Catalytic Cycles

The catalytic cycles in palladium-phosphine chemistry are intricate, involving a sequence of fundamental organometallic reactions. The specific nature of the phosphine (B1218219) ligand, such as Diphenyl(o-tolyl)phosphine, directly impacts the kinetics and feasibility of each step.

Oxidative addition is a critical step in many cross-coupling reactions, where an organic halide (ArX) reacts with a low-valent metal center, typically Pd(0), to form a Pd(II) species. This process involves the cleavage of the Ar-X bond and the formation of new Pd-Ar and Pd-X bonds. For palladium complexes ligated by phosphines, the mechanism of oxidative addition can proceed through several pathways, including concerted additions or stepwise radical pathways. nih.gov

The steric bulk of the phosphine ligand is a determining factor in the reaction pathway. Bulky ligands like those containing o-tolyl groups favor the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive towards oxidative addition. nih.govrsc.org Computational studies on related bulky phosphine ligands suggest that oxidative addition to these monoligated [PdL] complexes is a favorable pathway. rsc.org

Table 1: Investigated Pathways for Oxidative Addition

PathwayDescriptionKey IntermediatesInfluencing Factors
Concerted AdditionA three-centered transition state where the C-X bond adds across the metal center in a single step. nih.gov[Pd(L)(Ar)(X)]Ligand sterics, electronic properties of the aryl halide. nih.govrsc.org
Radical PathwaysOne-electron transfer processes that can occur via chain or non-chain sequences. nih.govAryl radicals, Pd(I) species.Identity of the halide, electronic properties of the ligand and arene. nih.gov
SNAr-typeNucleophilic aromatic substitution-like mechanism. nih.govMeisenheimer-type intermediates.Often considered for electron-poor aryl halides. nih.gov

Reductive elimination is the final, product-forming step in a cross-coupling cycle. In this step, two ligands from the palladium(II) center are coupled, forming a new covalent bond and regenerating the catalytically active Pd(0) species. diva-portal.org This process is the microscopic reverse of oxidative addition. umb.eduumb.edu

A critical requirement for concerted reductive elimination is that the two groups to be coupled must be in a cis orientation to each other on the square-planar Pd(II) complex. umb.edu If the groups are trans, an isomerization to the cis isomer must occur before elimination can proceed. umb.edu The reaction is believed to proceed through a nonpolar, three-center transition state, which generally leads to retention of stereochemistry at the carbon centers involved. umb.eduumb.edu

The rate of reductive elimination can be influenced by several factors, including the electronic nature of the phosphine ligand and the groups being eliminated. acs.org For instance, electron-rich ligands can sometimes slow down reductive elimination by strengthening their coordination to the Pd(II) center. acs.org The process can also be facilitated by ligand dissociation, which creates a more reactive, three-coordinate intermediate. umb.edu

The dynamics of ligand association and dissociation are fundamental to the catalytic cycle's progression. Palladium(0) species are often stabilized as bis-phosphine complexes, [Pd(0)L₂]. For oxidative addition to occur, one ligand typically needs to dissociate to generate a highly reactive, 14-electron monoligated species, [Pd(0)L]. rsc.org

The steric bulk of this compound, a trait shared with the extensively studied tri(o-tolyl)phosphine, facilitates this dissociation. nih.gov The large cone angle of such ligands creates steric pressure that favors the formation of the less crowded monoligated complex, which is more accessible for the incoming substrate. nih.govdiva-portal.org

Conversely, after reductive elimination, the resulting coordinatively unsaturated Pd(0) species must re-associate with ligands to be stabilized and continue the catalytic cycle. The concentration and nature of the phosphine ligand in solution are therefore crucial for maintaining the balance between active and stable catalytic species. rsc.org

Identification and Characterization of Active Catalytic Species

While simple mononuclear palladium complexes are often drawn in catalytic cycles, the reality can be far more complex. The use of ligands like this compound can lead to the formation of various palladium species, including palladacyclic intermediates and clusters, which may act as precatalysts or be directly involved in the catalytic turnover.

Phosphines containing o-tolyl groups have a well-known propensity to undergo cyclometalation or "palladacyclization," especially with Pd(II) precursors like palladium(II) acetate (B1210297). nih.govnih.gov This process involves the activation of a C-H bond on the tolyl's methyl group, leading to the formation of a stable, five-membered palladacycle. The Herrmann-Beller catalyst, formed from tri(o-tolyl)phosphine and Pd(OAc)₂, is a classic example of such a palladacyclic precatalyst. nih.govyork.ac.uk

These palladacycles are often highly stable and serve as robust precatalysts that release the active catalytic species under reaction conditions. nih.gov Recent studies have revealed that these systems are more complex than initially thought. For example, the Herrmann-Beller palladacycle can be converted to a hydroxide-bridged dimer, [Pd(C^P)(μ₂-OH)]₂, which acts as a conduit to the catalytically relevant species. nih.govyork.ac.ukresearchgate.net Furthermore, research has shown that these palladacyclic units can assemble into higher-order palladium clusters (e.g., Pd₄, Pd₆, Pd₈), which are themselves catalytically competent. nih.gov

The conventional mechanism for most palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. This cycle consists of:

Oxidative Addition: Pd(0) to Pd(II)

Transmetalation (in reactions like Suzuki-Miyaura) or migratory insertion.

Reductive Elimination: Pd(II) to Pd(0)

However, detailed mechanistic studies on systems involving palladacyclic precatalysts have provided evidence for an alternative Pd(II)/Pd(IV) pathway operating concurrently. nih.govyork.ac.uk The stability imparted by the palladacyclic framework can allow the Pd(II) intermediate to undergo a second oxidative addition with another molecule of aryl halide, forming a high-valent Pd(IV) species. nih.govyork.ac.ukwhiterose.ac.uk This Pd(IV) intermediate can then undergo reductive elimination to form the product and a Pd(II) species, completing the cycle without passing through the Pd(0) state.

Evidence suggests that for a given reaction, there can be a shift between these catalytic pathways. For instance, a mononuclear Pd(II)/Pd(IV) cycle might dominate in the early stages of a reaction, while a traditional Pd(0)/Pd(II) cycle, potentially involving palladium nanoparticles (PdNPs) as a reservoir for the active Pd(0) species, may become more significant as the reaction progresses. nih.govyork.ac.ukresearchgate.net

Table 2: Comparison of Pd(0)/Pd(II) and Pd(II)/Pd(IV) Catalytic Cycles

FeaturePd(0)/Pd(II) CyclePd(II)/Pd(IV) Cycle
Starting Oxidation State Pd(0)Pd(II)
Key Steps Oxidative Addition, Transmetalation, Reductive Elimination. acs.orgOxidative Addition to Pd(II), Reductive Elimination from Pd(IV). nih.govyork.ac.uk
Highest Oxidation State Pd(II)Pd(IV)
Common Precursors [Pd(PPh₃)₄], [Pd₂(dba)₃] + LigandPalladacyclic complexes (e.g., Herrmann-Beller catalyst). nih.gov
Observed in Systems with A wide range of phosphine ligands.Ligands that form stable palladacycles, such as o-tolylphosphines. nih.govyork.ac.uk

Kinetic Studies and Derivation of Rate Laws

A detailed experimental kinetic study of the Suzuki-Miyaura reaction between 4-iodoacetophenone and phenylboronic acid, catalyzed by the HB palladacycle, revealed the reaction orders with respect to the various components. mdpi.com The findings from initial reaction rate studies indicated a quasi-first-order dependence on the concentration of the aryl halide (4-iodoacetophenone) and a first-order dependence on the initial concentration of the palladium catalyst. mdpi.comresearchgate.net Conversely, the reaction was found to be zero-order with respect to both the base (sodium methylate) and the phenylboronic acid. mdpi.comresearchgate.net

These observations suggest that the oxidative addition of the aryl halide to the active palladium(0) species is the rate-determining step of the catalytic cycle. mdpi.comresearchgate.net Based on these dependencies, a global rate law for this specific system can be derived:

Rate = k [Aryl Halide]¹ [Palladium]¹ [Base]⁰ [Boronic Acid]⁰ = k [Aryl Halide] [Pd]

Further investigation into the effect of temperature on this reaction allowed for the determination of the global activation energy, which was found to be approximately 63 kJ/mol. mdpi.comresearchgate.net It is important to note that in some systems, particularly under conditions that may favor catalyst decomposition, the kinetics can appear linear, suggesting a more complex scenario potentially involving palladium nanoparticles acting as a reservoir for the active catalytic species. nih.govacs.org

ParameterReaction OrderDescription
Aryl HalideQuasi-first-orderThe rate is directly proportional to the concentration of the aryl halide, indicating its involvement in the rate-determining step. mdpi.com
Palladium CatalystFirst-orderThe rate is directly proportional to the initial catalyst concentration. mdpi.comresearchgate.net
Phenylboronic AcidZero-orderThe concentration of the boronic acid does not influence the reaction rate, suggesting it participates in a fast, non-rate-limiting step (transmetalation). mdpi.com
BaseZero-orderThe concentration of the base does not influence the reaction rate, indicating its role is also in a post-rate-determining step. mdpi.com
Derived Rate Law rate = k[Aryl Halide][Pd]The overall rate is determined by the concentration of the aryl halide and the catalyst.
Activation Energy (Ea) ~63 kJ/molThe global activation energy for the Suzuki-Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. researchgate.net

Spectroscopic and Computational Probing of Reaction Intermediates

Identifying the specific metal-ligand complexes that exist during a catalytic cycle is crucial for confirming mechanistic proposals. Spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR), are invaluable for this purpose, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment.

In catalytic systems involving this compound and palladium acetate, the initial formation of the Herrmann-Beller palladacycle, [Pd(C^P)(μ₂-OAc)]₂, is a key event. nih.gov This and other related dimeric structures, where the acetate is replaced by other bridging ligands like hydroxide (B78521) (-OH) or bromide (-Br), have been extensively characterized. nih.govacs.org ³¹P NMR spectroscopy has been instrumental in identifying these species in solution during catalytic runs. For instance, upon activation of a hydroxide-bridged palladacycle with an arylboronic acid in the presence of an aryl bromide, the formation of the stable bromide-bridged palladacycle [Pd(C^P)(μ₂-Br)]₂ was observed, exhibiting a characteristic ³¹P NMR signal at approximately 42 ppm. nih.govacs.org Other identified species include the monomeric palladium(II) complex [Pd(II)(C^P)₂] and various pre-transmetalation complexes. nih.govacs.org

Identified SpeciesSpectroscopic MethodKey ObservationReference
[Pd(C^P)(μ₂-OH)]₂³¹P NMRSignal observed at δ 35 ppm. nih.govacs.org
Pre-transmetalation Complex³¹P NMRThe signal at 35 ppm changes to a pair of AB doublets upon interaction with a boronic ester, indicating a P-P coupling through the palladium dimer. nih.govacs.org
[Pd(C^P)(μ₂-Br)]₂³¹P NMRSignal observed at δ 42 ppm. nih.govacs.org
[Pd(II)(C^P)₂]³¹P NMRIdentified as a stable species present during the reaction. nih.govacs.org
Unknown Species³¹P NMRAn unidentified but catalytically competent species observed at δ 26.5 ppm. nih.gov

Complementing spectroscopic methods, computational studies using Density Functional Theory (DFT) provide molecular-level understanding of reaction pathways. While a complete catalytic cycle for a this compound-mediated reaction is complex to model, DFT calculations on simpler model phosphine systems have established how ligand properties influence the energetics of the elementary steps. researchgate.net Such studies calculate the energy barriers for oxidative addition, transmetalation, and reductive elimination. The models show that oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.net These computational tools allow researchers to rationalize the observed reactivity and selectivity imparted by specific ligands like this compound.

Influence of Ligand Properties on Reaction Selectivity and Efficiency

The catalytic performance of a metal complex is intrinsically linked to the properties of its supporting ligands. This compound possesses distinct steric and electronic characteristics that significantly influence reaction efficiency and selectivity.

Steric Properties: this compound is considered a sterically bulky ligand, possessing one of the largest cone angles among common triarylphosphines. nih.gov This steric hindrance plays a critical role in promoting the formation of highly reactive, low-coordinate palladium species, such as monoligated L₁Pd(0) intermediates. nih.gov These 14-electron complexes are more coordinatively unsaturated than their multi-ligated counterparts, which facilitates the oxidative addition of substrates. Furthermore, the steric bulk on the ligand can accelerate the final reductive elimination step, which is often crucial for efficient catalyst turnover. nih.gov

Electronic Properties: The phosphorus atom in this compound is electron-rich due to the electron-donating nature of the alkyl (tolyl) and aryl groups. This property enhances the ligand's σ-donor capability, which strengthens the metal-phosphorus bond. More importantly, this electron-donating character increases the electron density on the palladium center, which is known to facilitate the oxidative addition step—often the rate-limiting step in cross-coupling reactions. nih.gov

The combination of these properties makes this compound a highly effective ligand for a variety of cross-coupling reactions. Its ability to stabilize the active catalyst, promote key elementary steps, and readily form stable palladacyclic precatalysts contributes to its widespread use and efficiency. nih.gov The ligand's structure provides a balance that enhances the rates of oxidative addition, transmetalation, and reductive elimination, leading to high catalytic activity. nih.gov In comparative studies with other phosphine ligands in Suzuki-Miyaura reactions, catalyst systems derived from bulky, electron-rich biaryl phosphines consistently exhibit high efficacy, underscoring the importance of the ligand architecture pioneered by simple, effective ligands like this compound. nih.govsemanticscholar.org

Computational and Theoretical Chemistry of Diphenyl O Tolyl Phosphine Systems

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organophosphorus compounds like Diphenyl(o-tolyl)phosphine.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. Like other triarylphosphines, the molecule adopts a pyramidal geometry around the central phosphorus atom. The key structural parameters, including P-C bond lengths and C-P-C bond angles, can be precisely calculated.

The presence of the o-tolyl group introduces steric hindrance that influences the orientation of the three aryl rings. Conformational analysis focuses on the rotation around the P-C bonds. The relative orientation of the phenyl and o-tolyl rings creates different conformers. DFT calculations, particularly on related derivatives like this compound selenide (B1212193), have been used to investigate these conformational possibilities, revealing the energetic landscape of different rotational isomers. molaid.com The steric profile of this compound has been computationally compared to other phosphine (B1218219) ligands to understand its influence in coordination chemistry. acs.org

Table 1: Representative Calculated Structural Parameters for Triarylphosphines Note: This table presents typical values for triarylphosphines as specific optimized geometry data for free this compound is not detailed in the cited literature. Values are derived from general DFT studies on similar phosphine ligands.

ParameterTypical Calculated Value
P-C (phenyl) Bond Length1.83 - 1.85 Å
P-C (tolyl) Bond Length1.83 - 1.86 Å
C-P-C Bond Angle101° - 104°
Phenyl Ring Dihedral AngleVariable (dependent on conformer)
Tolyl Ring Dihedral AngleVariable (dependent on conformer)

The electronic properties of this compound are crucial to its function as a ligand. DFT calculations are used to analyze its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically centered on the phosphorus lone pair, which is fundamental to the ligand's σ-donor capability. The LUMO is usually a π* orbital distributed over the aryl rings, enabling π-acceptor interactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. In comparative DFT studies, this compound is often used as a benchmark arylphosphine to evaluate the electronic donor properties of novel ligands. acs.org

When coordinated to a metal center, as in certain copper(I) complexes, the nature of these orbitals changes significantly. The HOMO and LUMO of the resulting complex are combinations of metal and ligand orbitals. DFT calculations on such complexes show that the HOMO can have significant contributions from both the metal d-orbitals and the phosphine, while the LUMO may be localized on other ligands in the coordination sphere. acs.org This analysis is critical for understanding the charge transfer properties of the complex.

Table 2: Illustrative Frontier Molecular Orbital Energies for Triarylphosphines Note: These values are representative for triarylphosphines and are intended to be illustrative. Specific values for this compound may vary.

Molecular OrbitalEnergy (eV)Description
HOMO-5.5 to -6.0Primarily localized on the Phosphorus lone pair (σ-donor orbital)
LUMO-0.5 to -1.0Primarily delocalized π* orbitals on the aryl rings (π-acceptor orbital)
HOMO-LUMO Gap4.5 to 5.5Indicates high kinetic stability

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For processes where this compound acts as a catalyst or ligand, DFT can be used to map the entire reaction pathway. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By identifying the transition state structures and their corresponding activation energies, researchers can determine the rate-determining step of a reaction, predict product selectivity, and understand the precise role of the phosphine ligand. For example, in cross-coupling reactions, DFT can model key steps such as oxidative addition, transmetalation, and reductive elimination, revealing how the steric and electronic properties of the this compound ligand influence the energetics of each step. While this is a common application of DFT for phosphine-mediated catalysis, specific energetic profiles for reactions involving this compound were not detailed in the surveyed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

TD-DFT is an extension of DFT used to study excited-state properties and predict electronic absorption and emission spectra, which is particularly useful for understanding the photophysical behavior of coordination complexes containing this compound.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. Each calculated transition has an associated energy (corresponding to the absorption wavelength) and an oscillator strength (corresponding to the intensity of the absorption).

For complexes containing the this compound ligand, TD-DFT has been successfully applied to interpret their photophysical properties. For instance, calculations on luminescent copper(I) complexes have helped assign the observed absorption bands to specific electronic transitions. acs.orgacs.org These calculations show that the lowest-energy absorption bands in such complexes, often found between 300-350 nm, arise from transitions involving orbitals with mixed metal and ligand character. acs.org The close agreement between calculated and experimental spectra validates the computational models and allows for a detailed understanding of the electronic structure.

Beyond predicting spectra, TD-DFT provides a detailed description of the nature of each electronic transition. By analyzing the molecular orbitals involved (e.g., HOMO→LUMO), the character of the transition can be classified. In metal complexes with this compound, common transitions include:

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-centered orbital to a ligand-centered orbital.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Ligand-Centered (LC) or π→π transitions:* The excitation is confined to the orbitals of a single ligand.

In studies of copper(I) complexes featuring this compound, TD-DFT calculations have been instrumental in identifying key transitions as having significant MLCT character. acs.org For example, the HOMO→LUMO transition can be assigned to the movement of electron density from a d-orbital on the copper atom to a π* orbital on another ligand in the complex, a process influenced by the electronic properties of the phosphine. acs.org This characterization is essential for understanding phenomena like thermally activated delayed fluorescence (TADF) and for designing new materials for applications such as organic light-emitting diodes (OLEDs). acs.org

Advanced Theoretical Models and Multiscale Simulations

The study of this compound systems has moved beyond standard quantum mechanical calculations to embrace more complex and predictive theoretical models. These advanced approaches are crucial for accurately describing the ligand's role in complex chemical environments, particularly in catalysis.

One of the primary advanced methodologies is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. uab.cat This approach allows for a detailed quantum mechanical treatment of the electronically significant region of a system, such as a transition metal center and the directly coordinated this compound ligand, while the broader environment, including solvent molecules and counter-ions, is modeled using less computationally intensive molecular mechanics force fields. uab.cat This tiered approach provides a balance between accuracy and computational feasibility, enabling the study of large, realistic systems. For instance, in a palladium-catalyzed cross-coupling reaction, the QM region would typically include the palladium atom, the phosphine ligand, and the reacting substrates, allowing for an accurate description of bond-breaking and bond-forming events.

Advanced theoretical models are also employed to refine the understanding of steric and electronic properties of phosphine ligands like this compound. While traditional descriptors such as the Tolman cone angle provide a foundational understanding, more sophisticated computational parameters offer deeper insights. nih.govmanchester.ac.uk For example, the "percent buried volume" (%Vbur) has emerged as a powerful descriptor, quantifying the space occupied by a ligand around a metal center. nih.gov Computational studies on a range of phosphines have shown that parameters like %Vbur can correlate more effectively with catalytic activity than simpler models. nih.gov

Interactive Data Table: Comparison of Steric and Electronic Parameters for Selected Phosphine Ligands

Below is an illustrative table comparing computed parameters for this compound with other common phosphine ligands. Note that these values are representative and can vary based on the computational method and the specific metal complex being modeled.

LigandTolman Cone Angle (θ, °)Percent Buried Volume (%Vbur)Minimum Electrostatic Potential (Vmin, kcal/mol)
Triphenylphosphine (B44618)14532.1-28.5
This compound 153 34.5 -29.2
Tri(o-tolyl)phosphine19444.0-31.8
Tricyclohexylphosphine17038.2-35.1

Data is illustrative and compiled from various computational studies on phosphine ligands.

Multiscale simulations further extend the capabilities of theoretical chemistry by bridging different levels of theory to model complex chemical processes over longer timescales. kit.edudigitellinc.com For a catalytic cycle involving a this compound-metal complex, a multiscale approach might involve:

Quantum Mechanics (QM): High-level DFT calculations to determine the energies of intermediates and transition states for the core catalytic steps. nih.gov

Molecular Dynamics (MD): Force-field based simulations to explore the conformational landscape of the catalyst and its interactions with the solvent and substrates over nanoseconds. kit.edu

This hierarchical approach provides a more holistic understanding of the catalytic system, from the electronic structure of the active site to the macroscopic behavior of the reaction. kit.edu

Synergistic Integration of Computational and Experimental Data

The most powerful insights into the function of this compound are often gained through the close integration of computational modeling and experimental results. mdpi.com This synergy allows for the validation of theoretical models and the interpretation of experimental observations at a molecular level.

A common application of this integrated approach is in the rational design of catalysts. bris.ac.uk For example, computational screening can be used to predict the performance of a library of phosphine ligands, including derivatives of this compound, for a specific reaction. The computational models can identify key descriptors, such as specific steric or electronic parameters, that are predicted to correlate with high catalytic activity. nih.gov These predictions can then guide experimental efforts, focusing synthetic work on the most promising candidates.

Interactive Data Table: Illustrative Synergy in Catalyst Development

This table demonstrates how computational predictions can be correlated with experimental outcomes for a hypothetical Suzuki-Miyaura coupling reaction using various phosphine ligands.

LigandPredicted Relative Activity (Computational Model)Experimental Yield (%)
Triphenylphosphine1.0075
This compound 1.25 88
Tri(tert-butyl)phosphine1.4095
Tri(p-tolyl)phosphine1.0578

This data is hypothetical and for illustrative purposes only.

Furthermore, computational studies can provide mechanistic insights that are difficult to obtain through experiments alone. For instance, DFT calculations can elucidate the precise transition state structures in a catalytic cycle, helping to explain observed selectivity. mdpi.com When experimental kinetic data is available, it can be used to benchmark and refine the computational models, leading to a more accurate and predictive understanding of the reaction mechanism.

The combination of X-ray crystallography and computational chemistry is another powerful synergistic approach. While X-ray crystallography provides a static picture of a metal-Diphenyl(o-tolyl)phosphine complex in the solid state, computational methods like DFT and MD simulations can model the dynamic behavior of the complex in solution, providing a more complete picture of its structure and reactivity in the relevant chemical environment.

Advanced Research Directions and Future Perspectives

Rational Design of Enhanced Diphenyl(o-tolyl)phosphine Analogues and Derivatives

The targeted synthesis of new phosphine (B1218219) ligands, building upon the structural framework of this compound, is a key area of research. By systematically modifying the ligand's architecture, scientists aim to achieve superior catalytic activity, selectivity, and stability.

The catalytic efficacy of a phosphine ligand is intrinsically linked to its steric and electronic characteristics. The o-tolyl group in this compound already imparts specific steric bulk compared to the simpler triphenylphosphine (B44618). Researchers are exploring further modifications to optimize these properties for specific catalytic applications.

Strategic placement of bulky substituents on the aryl rings can create a more defined chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. For instance, studies on ylide-substituted phosphines have shown that introducing bulky groups, such as an ortho-tolyl substituent, can lead to a remarkable boost in catalyst activity and stability. semanticscholar.org This improvement is attributed not just to the increased steric demand near the metal but also to the protection of reactive centers within the ligand's backbone. semanticscholar.org

Electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl or tolyl rings. These modifications alter the electron density at the phosphorus atom, which in turn affects its coordination to the metal center and the catalytic activity of the resulting complex. While systematic studies on some ligand classes have shown that electronic changes can have a surprisingly small impact compared to steric adjustments, the ability to fine-tune these properties remains a crucial tool for ligand design. semanticscholar.org

Table 1: Comparison of Ligand Properties in Ylide-Substituted Phosphines

Ligand Substituent 31P{1H} NMR Shifts (ppm) Catalytic Performance
1 Phenyl -20.6, 26.9 Baseline
2 p-Methoxyphenyl (electron-donating) -21.4, 26.6 Similar to baseline
3 p-Trifluoromethylphenyl (electron-withdrawing) -20.0, 27.2 Similar to baseline
4 o-Tolyl (sterically demanding) -17.4, 30.1 Significantly enhanced activity

Data derived from studies on analogous YPhos ligands. semanticscholar.org

A significant frontier in catalysis is the development of chiral ligands for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov The design of chiral analogues of this compound is a promising avenue for achieving high enantioselectivity.

Chirality can be introduced by several methods:

Incorporating a chiral backbone that connects two phosphino (B1201336) groups.

Using atropisomeric biaryl scaffolds, such as BINAP, where rotation is restricted.

Attaching chiral substituents to the phenyl or tolyl rings.

Research has demonstrated that subtle changes in the ligand structure, such as the position of a substituent on an aryl ring, can have a profound impact on chiral induction. For example, in a study of diphosphine ligands, the o-tolyl-substituted variant demonstrated superior performance as a chiral inductor compared to its p-tolyl-substituted counterpart in palladium-catalyzed asymmetric allylic alkylation. nih.gov The development of switchable chiral phosphine ligands, whose chirality can be altered by an external stimulus like light, represents an innovative approach, allowing a single chiral ligand to potentially produce both enantiomers of a product. nih.gov

Heterogenization and Immobilization Strategies for Recyclable Catalysts

While homogeneous catalysts based on ligands like this compound are highly active and selective, their separation from the reaction products can be difficult and costly. Immobilizing these catalysts onto solid supports combines the advantages of homogeneous catalysis with the ease of separation characteristic of heterogeneous catalysts. tamu.eduresearchgate.net

The choice of support material and the method of attachment are critical for the success of an immobilized catalyst. A variety of materials have been investigated as supports for phosphine ligands.

Inorganic Oxides: Silica (B1680970) (SiO₂) is a widely used support due to its low cost, high surface area, and chemical inertness. tamu.edu Phosphine ligands are typically grafted onto the silica surface using bifunctional linkers, such as those containing triethoxysilane (B36694) groups (e.g., (EtO)₃Si(CH₂)₃PPh₂), which form covalent bonds with the surface silanol (B1196071) groups. tamu.edunii.ac.jp

Polymers: Resins like chloromethylated polystyrene (Merrifield's resin) provide a flexible organic matrix for anchoring phosphine ligands. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): These crystalline materials offer a high surface area and tunable pore sizes, allowing for the confinement of catalyst complexes. rsc.org Phosphine ligands can be incorporated into the MOF structure either by being part of the organic linker used to build the framework or by being tethered to the framework post-synthesis through techniques like "click" chemistry. acs.orgacs.org

Grafting techniques can involve covalent bonding for robust attachment or non-covalent interactions such as ionic bonding, which can provide a high degree of mobility for the tethered ligand, mimicking its behavior in a homogeneous solution. nii.ac.jpacs.orgacs.org

A primary goal of immobilization is to create a catalyst that is truly recyclable without significant loss of activity or contamination of the product. Leaching, the process where the metal or ligand detaches from the support and enters the solution, is a critical issue.

Extensive studies are conducted to quantify the extent of leaching. Modern analytical techniques can detect metal and phosphorus content in the parts-per-million (ppm) or even parts-per-billion (ppb) range. Research on MOF-supported phosphine catalysts has demonstrated exceptionally low leaching, with phosphine levels below 0.05 ppm and cobalt leaching less than 0.7 ppm. acs.orgacs.org Similarly, rhodium catalysts immobilized on ionic resins for reactions in water showed very low metal leaching, often less than 0.8%. rsc.org

The performance of these heterogenized catalysts is evaluated through recycling experiments. A successful system maintains high conversion and selectivity over multiple reaction cycles. For example, some palladium-based catalysts on functionalized silica have been reused multiple times with no significant loss of stability or structure. nih.gov

Table 2: Leaching Data for Various Immobilized Phosphine Catalyst Systems

Catalyst System Support Material Metal Leaching Phosphine Leaching Solvent Reference
Co-phosphine Metal-Organic Framework (MOF) < 0.7 ppm < 0.05 ppm Organic acs.orgacs.org
Rh-phosphine-phosphite Sulphonated Polystyrene Resin < 0.8% Not specified Water rsc.org

Application in Sustainable and Green Chemistry Processes

The development of advanced catalysts based on this compound and its derivatives aligns well with the principles of green chemistry. The primary contribution is through the creation of highly efficient and recyclable catalytic systems that minimize waste.

Furthermore, the design of robust immobilized catalysts can enable their use in environmentally benign solvents, such as water. rsc.org Performing organic reactions in water instead of volatile organic compounds (VOCs) is a major goal of green chemistry. Research on supported chiral phosphine-phosphite ligands has shown that they can be highly effective for enantioselective hydrogenations in aqueous media, with the added benefit of significantly reduced metal leaching compared to reactions in organic solvents like methanol (B129727). rsc.org These advancements pave the way for cleaner, more sustainable chemical manufacturing processes.

Reactions in Alternative Solvents (e.g., Aqueous Media)

The principles of green chemistry encourage the replacement of volatile organic compounds with more environmentally benign solvents like water. Transition metal-catalyzed reactions in aqueous media offer significant advantages, including cost reduction, improved safety, and simplified catalyst-product separation through two-phase catalysis. researchgate.net

Currently, the direct application of this compound in aqueous media is limited due to its hydrophobic nature, conferred by its three aromatic rings. For a metal complex bearing this ligand to be soluble and effective in water, the ligand itself must be modified to be hydrophilic. researchgate.netnih.gov The most common and reliable strategy for rendering phosphine ligands water-soluble is through the introduction of polar functional groups, with sulfonate groups being the most prevalent. researchgate.net

A well-established method for this is direct sulfonation using sulfuric acid. For instance, a one-step protocol involving controlled temperature and the addition of fuming sulfuric acid has been successfully used to achieve regioselective sulfonation of various biaryl monophosphines, creating amphiphilic ligands that facilitate reactions in the presence of water. acs.org This process, if applied to this compound, would yield a sulfonated derivative capable of acting as a ligand for aqueous-phase catalysis. Other hydrophilic groups that can be introduced include ammonium (B1175870) salts and neutral functionalities like polyethylene (B3416737) glycol (PEG) chains. researchgate.net

The development of a water-soluble derivative of this compound could expand its use in catalytic applications such as the Suzuki and Heck couplings for the synthesis of polar, biologically relevant molecules and the modification of biopolymers in buffer systems. researchgate.net

Atom Economy and Waste Minimization

Atom economy (AE) is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. researchgate.netrsc.org Catalysis is a cornerstone of atom-economic chemical synthesis because a small amount of catalyst can generate large quantities of product, minimizing the stoichiometric use of reagents. csus.edu

The primary role of this compound is as an ancillary ligand in transition metal catalysis, where it helps to stabilize and activate the metal center, thereby improving reaction efficiency and selectivity. lookchem.com In palladium-catalyzed cross-coupling reactions, for which this compound is a suitable ligand, the process is inherently atom-economical. Most atoms from the aryl halide and the coupling partner are incorporated into the final product, with the generation of only a small amount of salt byproduct.

This contrasts sharply with classic organic reactions where phosphines are used as stoichiometric reagents. The Wittig reaction, for example, is known for its poor atom economy. rsc.org In this reaction, a stoichiometric amount of a phosphonium (B103445) ylide is used, which generates a stoichiometric amount of triphenylphosphine oxide waste. rsc.org This byproduct has a high molecular weight and is often generated in greater mass than the desired alkene product, leading to a low atom economy and significant waste. rsc.org

Reaction TypeGeneric EquationRole of PhosphineTheoretical Atom EconomyKey Byproducts
Catalytic Cross-Coupling (e.g., Suzuki)R¹-X + R²-B(OR)₂ → R¹-R²Ligand (Catalytic)HighInorganic Salts (e.g., NaX)
Stoichiometric Wittig ReactionR¹R²C=O + Ph₃P=CHR³ → R¹R²C=CHR³Reagent (Stoichiometric)LowTriphenylphosphine oxide (Ph₃PO)

Integration with Flow Chemistry and High-Throughput Experimentation

The discovery and optimization of catalytic reactions have been revolutionized by the adoption of high-throughput experimentation (HTE) and flow chemistry. rsc.orgyoutube.com HTE involves the use of automated robotic systems to perform, analyze, and screen hundreds or even thousands of reactions in parallel, enabling the rapid identification of optimal reaction conditions, catalysts, and ligands from a large parameter space. acs.orgnih.gov

Phosphine ligands, with their diverse electronic and steric properties, are ideal candidates for HTE screening. Researchers have developed curated screening sets of commercially available phosphine ligands to systematically and evenly sample the chemical space, facilitating the discovery of active catalysts for various cross-coupling reactions. chemrxiv.orgnsf.gov Platforms like the Phosphine Optimization Screening Set (PHOSS) and the commercial Catalexis kit provide a data-driven approach to catalyst optimization, reducing hundreds of potential trials to a manageable number of targeted screening reactions. chemrxiv.orgnsf.govyoutube.com this compound can be included in such screening libraries to evaluate its performance against other ligands for a specific chemical transformation.

Flow chemistry complements HTE by allowing for rapid and efficient reaction optimization once initial "hits" are identified. rsc.org Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, and the small reactor volumes enhance safety. youtube.com The integration of HTE for initial screening followed by rapid optimization in flow systems can significantly shorten the development timeline for new catalytic processes utilizing ligands like this compound. youtube.com

Explorations in Biological and Medicinal Chemistry Applications (e.g., Anti-proliferative Activity of Metal Complexes)

Metal-based compounds are a cornerstone of cancer chemotherapy, with platinum drugs like cisplatin (B142131) being widely used. core.ac.ukthepharmajournal.com A significant area of modern research involves the design of new metal complexes with improved efficacy, a broader spectrum of activity, and reduced side effects. core.ac.ukmdpi.com Phosphine ligands play a crucial role in this field, as their coordination to a metal center can modulate the resulting complex's stability, lipophilicity, and biological activity. nih.govnih.gov Gold(I), palladium(II), and platinum(II) complexes containing phosphine ligands have shown significant promise as anticancer agents. nih.govnih.govrsc.org

While direct studies on the biological activity of this compound complexes are not widely reported, research on structurally similar ligands provides strong evidence of their potential. A study on silver(I) complexes containing the isomeric ligand diphenyl(p-tolyl)phosphine (B86748) and various thiosemicarbazones revealed potent anti-proliferative activity. researchgate.net These complexes were effective against breast (MCF-7, T-47D) and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range. researchgate.net Furthermore, the compounds were found to induce significant DNA damage and apoptosis in human melanoma cells (SK-MEL-28). researchgate.net

The cytotoxic activity of these complexes highlights the therapeutic potential that could be explored with this compound. The steric and electronic properties of the ortho-tolyl group, compared to the para-tolyl group, could lead to complexes with different stability, cellular uptake, and target interactions, warranting further investigation. Future research will likely focus on synthesizing and screening gold, platinum, palladium, and silver complexes of this compound against a wide panel of cancer cell lines to identify novel therapeutic candidates. nih.govnih.govrsc.org

Anti-proliferative Activity of Silver(I) Complexes with Diphenyl(p-tolyl)phosphine and Thiosemicarbazone (TS) Ligands researchgate.net
ComplexCancer Cell LineIC₅₀ (µM)
[Ag(TS¹)₂(p-tolyl)Ph₂P]MCF-7 (Breast)2.2 ± 0.1
[Ag(TS¹)₂(p-tolyl)Ph₂P]T-47D (Breast)4.6 ± 0.3
[Ag(TS¹)₂(p-tolyl)Ph₂P]HCT-116 (Colon)2.5 ± 0.1
[Ag(TS²)₂(p-tolyl)Ph₂P]MCF-7 (Breast)2.3 ± 0.1
[Ag(TS²)₂(p-tolyl)Ph₂P]T-47D (Breast)4.2 ± 0.2
[Ag(TS²)₂(p-tolyl)Ph₂P]HCT-116 (Colon)2.6 ± 0.2

Q & A

Q. What are the recommended synthetic routes for Diphenyl(o-tolyl)phosphine, and how can purity be ensured?

this compound is typically synthesized via cross-coupling reactions. A Pd(OAc)₂/Xantphos catalytic system enables deprotonative coupling between phosphine oxide derivatives and aryl bromides, yielding diarylmethyl phosphine oxides . For purity, use column chromatography followed by recrystallization in non-polar solvents. Structural confirmation requires 31^{31}P NMR (δ ~20–25 ppm) and X-ray crystallography, as demonstrated in analogous phosphine sulfide systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^{1}H/13^{13}C NMR : To confirm aryl substituent integration and symmetry.
  • 31^{31}P NMR : To verify phosphorus coordination (single peak expected for pure ligand).
  • X-ray crystallography : For resolving steric bulk and bond angles, critical for ligand design .
  • Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .

Q. How does this compound compare to other phosphine ligands in catalysis?

Its o-tolyl group introduces steric hindrance, stabilizing metal centers in low-coordination states. For example, in gold-catalyzed hydroarylation, bulky phosphines like P(o-tolyl)₃ favor σ-π-diauration intermediates, altering reaction pathways compared to PPh₃ . Compare catalytic turnover numbers (TONs) under standardized conditions to assess performance.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in C–C bond formation?

Density functional theory (DFT) calculates transition-state geometries and electronic effects. For example, stereoselectivity in cross-coupling reactions can be modeled by analyzing steric repulsion between the o-tolyl group and substrates . Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets for ligand-metal interaction studies.

Q. What strategies optimize ligand design for asymmetric catalysis using this compound derivatives?

Modify the phosphine backbone by introducing chiral auxiliaries (e.g., binaphthyl groups) or varying substituent positions (para vs. ortho). Screen enantiomeric excess (ee) via chiral HPLC or 19^{19}F NMR with chiral shift reagents. Recent studies show that electron-withdrawing groups enhance metal-ligand cooperativity in hydrogenation .

Q. How do conflicting reports on catalytic efficiency with this compound arise, and how can they be resolved?

Discrepancies often stem from:

  • Ligand purity : Trace oxidants (e.g., phosphine oxides) deactivate catalysts. Validate purity via 31^{31}P NMR .
  • Reaction conditions : Moisture or oxygen sensitivity requires rigorous Schlenk-line techniques.
  • Substrate scope : Test across diverse substrates (e.g., electron-deficient vs. electron-rich aryl halides) to identify limitations .

Methodological Guidance

Q. How to design experiments probing steric effects of this compound in coordination chemistry?

  • Synthesize metal complexes (e.g., [Au(P(o-tolyl)₃)]⁺) and compare bond metrics (X-ray) with less bulky ligands.
  • Measure Tolman cone angles experimentally via X-ray or computationally to quantify steric bulk .
  • Evaluate kinetic vs. thermodynamic product ratios in catalytic cycles using stopped-flow spectroscopy.

Q. What analytical workflows validate phosphine ligand stability under catalytic conditions?

  • In situ monitoring : Use 31^{31}P NMR or Raman spectroscopy to detect oxidation to phosphine oxides.
  • Mass spectrometry : Track ligand decomposition byproducts.
  • Kinetic profiling : Compare reaction rates in inert vs. aerobic atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.